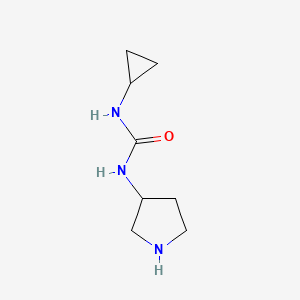
Methoxy(oxan-4-ylmethyl)amine
Overview
Description
Methoxy(oxan-4-ylmethyl)amine, also known as MEMA, is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It has been the subject of intense scientific research due to its potential applications in various fields.
Molecular Structure Analysis
The IUPAC name for Methoxy(oxan-4-ylmethyl)amine is 4-[(methoxyamino)methyl]tetrahydro-2H-pyran . Its InChI code is 1S/C7H15NO2/c1-9-8-6-7-2-4-10-5-3-7/h7-8H,2-6H2,1H3 .Chemical Reactions Analysis
Amines, such as Methoxy(oxan-4-ylmethyl)amine, can undergo a variety of chemical reactions. For instance, in the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt. This salt then undergoes elimination to give an alkene on heating with a base, typically silver oxide .Scientific Research Applications
Organic Synthesis and Catalysis
- Introduction of Oxo Groups in Cyclic Amines : A study by Matsumura, Takeshima, and Okita (1994) demonstrated a method to introduce oxo groups into the β-position of N-methoxycarbonylated cyclic amines using electrochemical oxidation. This method was applied to synthesize δ-aminolevulinic acid, an important intermediate in chlorophyll biosynthesis, highlighting its potential in synthetic organic chemistry (Matsumura et al., 1994).
Material Science and Polymer Chemistry
- Photoinduced Electron Transfer-Reversible Addition–Fragmentation Chain Transfer Polymerization : Jiangtao Xu et al. (2015) explored the use of various organo-dyes, including methylene blue and eosin Y, in a visible light-mediated controlled radical polymerization of methacrylates. Their work demonstrates the utility of these catalysts in polymer chemistry, particularly in the synthesis of well-defined polymers with diverse functionalities, which could have implications for materials science (Jiangtao Xu et al., 2015).
Pharmacology and Medicinal Chemistry
- Palladium(II) and Platinum(II) Complexes with Anticancer Potential : A study by Ghani and Mansour (2011) synthesized and characterized Pd(II) and Pt(II) complexes with benzimidazole ligands, showing potential as anticancer compounds. Their research provides insights into the structural and electronic properties of these complexes, contributing to the development of new therapeutic agents (Ghani & Mansour, 2011).
Analytical Chemistry
- Detection of Iodide in Environmental Samples : A study by Ghaedi et al. (2015) described the development of an iodide-selective sensor based on modified carbon nanotubes, demonstrating its application in the accurate and repeatable monitoring of iodide. This work is significant for environmental monitoring and analytical chemistry applications (Ghaedi et al., 2015).
Safety and Hazards
Methoxy(oxan-4-ylmethyl)amine is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Relevant Papers While specific papers on Methoxy(oxan-4-ylmethyl)amine were not found, there are related peer-reviewed papers and technical documents available for further reading .
Mechanism of Action
Mode of Action
It is suggested that it may interact with its targets to induce changes at the molecular level .
Biochemical Pathways
It is suggested that it may interact with various biochemical pathways, leading to downstream effects .
Result of Action
It is suggested that it may induce changes at the molecular and cellular level .
Action Environment
It is suggested that various environmental factors may influence the compound’s action .
properties
IUPAC Name |
N-methoxy-1-(oxan-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-8-6-7-2-4-10-5-3-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICWWHCOHPXTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1528665.png)



![1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole](/img/structure/B1528670.png)


![[1-(2-Methoxyethyl)cyclohexyl]methanamine](/img/structure/B1528677.png)


